H-Asp-ala-his-lys-OH
Overview
Description
Mechanism of Action
Target of Action
The tetrapeptide H-Asp-Ala-His-Lys-OH, also known as DAHK, corresponds to the N-terminal sequence of human serum albumin . Its primary target is copper (II) ions (Cu (II)) . Copper ions play a crucial role in various biological processes, including oxidative stress and neuronal death .
Mode of Action
DAHK forms a tight binding site for Cu (II) ions . This interaction inhibits Cu (II)-induced oxidative DNA double strand breaks . By binding to Cu (II) ions, DAHK can prevent neuronal death induced by CuCl₂/ascorbic acid .
Biochemical Pathways
Given its interaction with cu (ii) ions and its role in preventing oxidative dna damage and neuronal death, it can be inferred that dahk may influence pathways related to oxidative stress and neuronal survival .
Pharmacokinetics
As a small-molecular-weight compound , it might have good bioavailability
Result of Action
The binding of DAHK to Cu (II) ions results in the inhibition of Cu (II)-induced oxidative DNA double strand breaks . This action of DAHK is as effective as human serum albumin (HSA) in preventing neuronal death induced by CuCl₂/ascorbic acid . Therefore, DAHK may serve as an effective, small-molecular-weight alternative to HSA as a therapeutic agent for stroke .
Biochemical Analysis
Biochemical Properties
H-Asp-ala-his-lys-OH plays a crucial role in biochemical reactions, particularly those involving copper ions . It interacts with various enzymes and proteins, forming a tight binding site for Cu (II) ions . This interaction is critical in preventing the formation of copper-induced reactive oxygen species .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by preventing neuronal death induced by CuCl2/ascorbic acid . This suggests that this compound may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly copper ions . This binding prevents the formation of copper-induced reactive oxygen species, thereby inhibiting potential damage to cells .
Temporal Effects in Laboratory Settings
Its ability to prevent neuronal death suggests that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in metabolic pathways related to the regulation of copper ions in the body . It interacts with enzymes or cofactors that manage copper ions, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp-ala-his-lys-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The subsequent amino acids (histidine, alanine, and aspartic acid) are added sequentially through a series of coupling and deprotection steps . Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
H-Asp-ala-his-lys-OH can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) is often employed for reduction reactions.
Substitution: Amino acid derivatives and coupling agents like DIC and HOBt are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to oxo-histidine, while substitution reactions can yield various peptide analogs .
Scientific Research Applications
H-Asp-ala-his-lys-OH has a wide range of applications in scientific research:
Comparison with Similar Compounds
H-Asp-ala-his-lys-OH can be compared with other similar tetrapeptides, such as:
H-Lys-Ala-Val-Gly-OH: This peptide also contains lysine and alanine but differs in its other amino acid residues.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Another peptide with a different sequence but similar applications in research and medicine.
The uniqueness of this compound lies in its specific amino acid sequence, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7O7/c1-10(24-17(30)12(21)7-15(27)28)16(29)26-14(6-11-8-22-9-23-11)18(31)25-13(19(32)33)4-2-3-5-20/h8-10,12-14H,2-7,20-21H2,1H3,(H,22,23)(H,24,30)(H,25,31)(H,26,29)(H,27,28)(H,32,33)/t10-,12-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDPHUOSLCCHHY-PYJNHQTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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